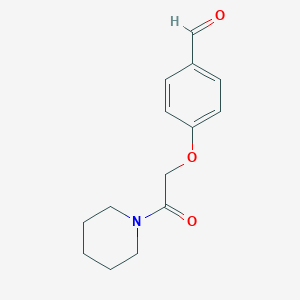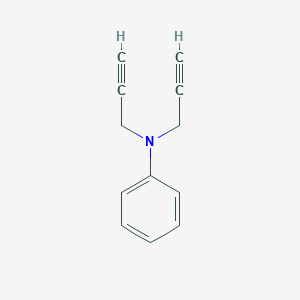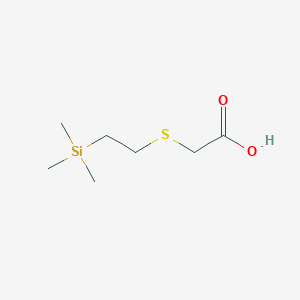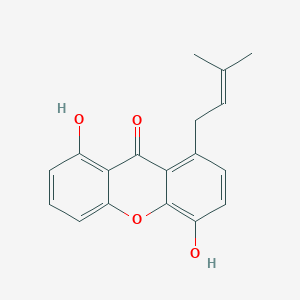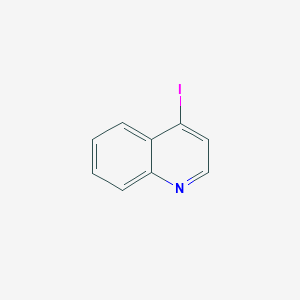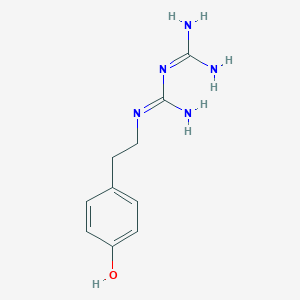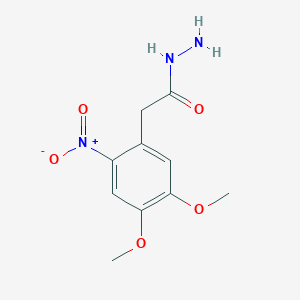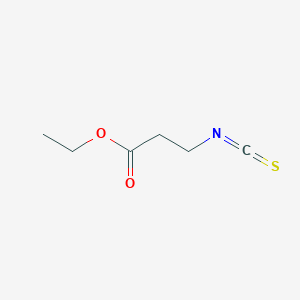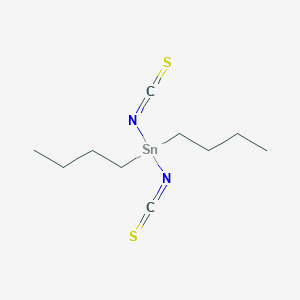![molecular formula C20H12Cl3N3 B101483 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]- CAS No. 17601-86-4](/img/structure/B101483.png)
1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Indole-3-phenylazo-2-trichloromethylbenzene' and is synthesized through a multi-step process involving the reaction of various chemical reagents.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] is not well understood. However, studies have suggested that this compound may act as a ligand and form complexes with various metal ions. These metal complexes may then interact with biological molecules and modulate their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] are not well studied. However, studies have suggested that this compound may have potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity in various cancer cell lines. Additionally, this compound has been shown to exhibit anti-inflammatory activity in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] in lab experiments include its ease of synthesis and its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]. These include the synthesis of new metal complexes using this compound as a ligand, the study of its potential applications in the field of catalysis and material science, and the study of its potential applications in medicinal chemistry. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] involves a multi-step process that requires the reaction of various chemical reagents. The first step involves the reaction of 2-nitroaniline with acetic anhydride to produce 2-acetamido-3-nitroaniline. This compound is then reacted with potassium hydroxide to produce 2-amino-3-nitroaniline. The next step involves the reaction of 2-amino-3-nitroaniline with 2,4,5-trichlorobenzoyl chloride to produce 2-amino-3-nitro-N-(2,4,5-trichlorobenzoyl)aniline. This compound is then reduced using sodium dithionite to produce 2-amino-3-(2,4,5-trichlorophenyl)aniline. The final step involves the reaction of 2-amino-3-(2,4,5-trichlorophenyl)aniline with phenyldiazonium chloride to produce 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo].
Aplicaciones Científicas De Investigación
1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] has potential applications in various fields of scientific research. This compound has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. It has also been used as a fluorescent probe for the detection of various metal ions. Additionally, this compound has been used as a building block for the synthesis of various organic molecules with potential applications in medicinal chemistry.
Propiedades
Número CAS |
17601-86-4 |
|---|---|
Fórmula molecular |
C20H12Cl3N3 |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
(2-phenyl-1H-indol-3-yl)-(2,4,5-trichlorophenyl)diazene |
InChI |
InChI=1S/C20H12Cl3N3/c21-14-10-16(23)18(11-15(14)22)25-26-20-13-8-4-5-9-17(13)24-19(20)12-6-2-1-3-7-12/h1-11,24H |
Clave InChI |
HHLFUASWQJDOFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)Cl)Cl |
Otros números CAS |
17601-86-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



